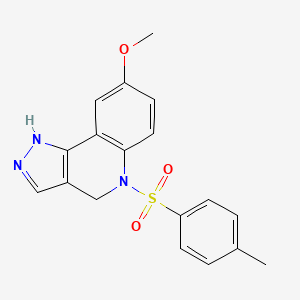
2',4',5'-Tribromofluorescein
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’,5’-Tribromofluorescein is a chemical compound with the molecular formula C20H9Br3O5. It is a derivative of fluorescein, a well-known fluorescent dye. The compound is characterized by the presence of three bromine atoms at the 2’, 4’, and 5’ positions of the fluorescein molecule. This modification imparts unique properties to the compound, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,5’-Tribromofluorescein typically involves the bromination of fluorescein. The reaction is carried out by treating fluorescein with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2’,4’,5’-Tribromofluorescein follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2’,4’,5’-Tribromofluorescein undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as amino or hydroxyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Complex Formation: It can form complexes with metal ions, which can be used in analytical chemistry.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Complex Formation: Metal salts such as copper sulfate or zinc chloride are used to form complexes.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2’,4’,5’-Tribromofluorescein, as well as metal complexes that exhibit unique optical properties.
科学研究应用
2’,4’,5’-Tribromofluorescein has a wide range of applications in scientific research, including:
Chemistry: It is used as a fluorescent probe in various chemical analyses and assays.
Biology: The compound is employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Medicine: It is used in diagnostic imaging and as a marker in various medical tests.
Industry: The compound is used in the manufacturing of dyes and pigments, as well as in the development of sensors and detectors.
作用机制
The mechanism of action of 2’,4’,5’-Tribromofluorescein involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or interacting with metal ions.
相似化合物的比较
Similar Compounds
4’,5’-Dibromofluorescein: A similar compound with two bromine atoms, used in similar applications but with different optical properties.
Fluorescein: The parent compound, widely used as a fluorescent dye.
Eosin: A related compound used in histology and as a biological stain.
Uniqueness
2’,4’,5’-Tribromofluorescein is unique due to the presence of three bromine atoms, which enhance its fluorescence and make it suitable for specific applications where higher sensitivity and selectivity are required.
属性
CAS 编号 |
25709-83-5 |
|---|---|
分子式 |
C20H9Br3O5 |
分子量 |
569.0 g/mol |
IUPAC 名称 |
2',4',5'-tribromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H9Br3O5/c21-12-7-11-18(15(23)16(12)25)27-17-10(5-6-13(24)14(17)22)20(11)9-4-2-1-3-8(9)19(26)28-20/h1-7,24-25H |
InChI 键 |
YKZJCSJCUCCADE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Br)OC5=C(C(=C(C=C35)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


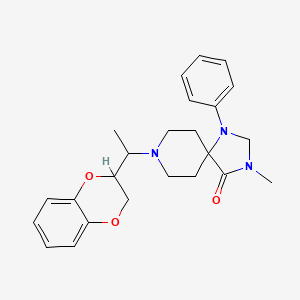
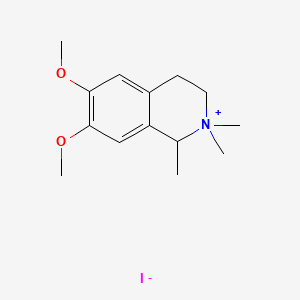
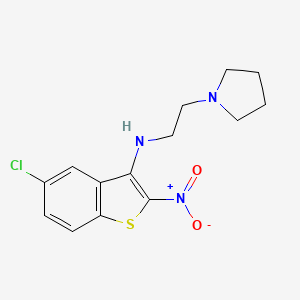
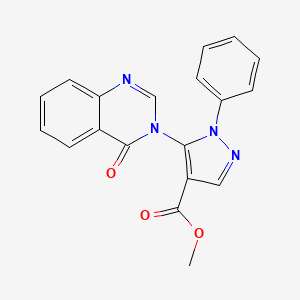
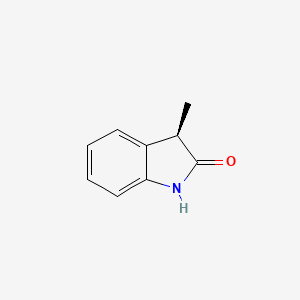
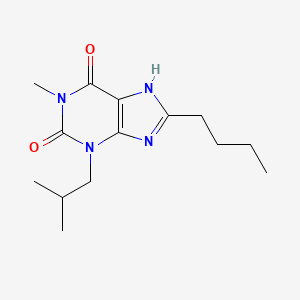
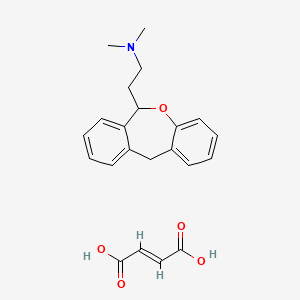


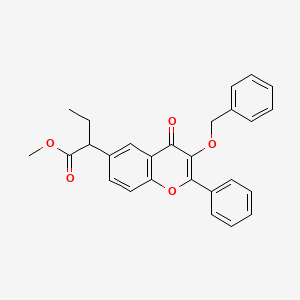
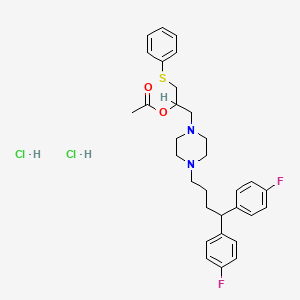
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

